molecular formula C8H12N2OS B13814850 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-

Cat. No.: B13814850
M. Wt: 184.26 g/mol
InChI Key: XZSBYOPGQZIWKD-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one with propyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Anticancer Activity

4(3H)-Pyrimidinone derivatives have been investigated for their potential as anticancer agents. These compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Specifically, they target CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. For example, studies have shown that pyrimidine-based compounds can effectively inhibit the growth of acute myeloid leukemia cells by modulating CDK activity .

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against Hepatitis B virus (HBV). A study demonstrated that derivatives of 2-methylthiopyrimidin-4(1H)-one showed moderate inhibitory effects on HBV, with some compounds displaying mild cytotoxicity . This suggests a promising avenue for developing antiviral therapies based on pyrimidinone structures.

Antitubercular Activity

Another significant application is in the treatment of tuberculosis (TB). Recent studies have focused on synthesizing and evaluating the antitubercular properties of pyrimidinone derivatives, which are essential for addressing the global TB health crisis. These compounds have shown potential in inhibiting Mycobacterium tuberculosis, indicating their viability as new anti-TB drugs .

Cancer Cell Line Studies

In vitro studies using acute myeloid leukemia cell lines have demonstrated that treatment with 4(3H)-Pyrimidinone derivatives resulted in significant reductions in cell viability and induced apoptosis. The concentration-dependent effects observed in these studies provide insights into the therapeutic window and dosing strategies for potential clinical applications .

Antiviral Efficacy

A series of experiments evaluated the efficacy of pyrimidinone derivatives against HBV. The results indicated that certain modifications to the chemical structure enhanced antiviral activity while maintaining low cytotoxicity levels, highlighting the importance of structure-activity relationships in drug design .

Summary Table of Applications

Application AreaCompound ActivityReferences
AnticancerInhibition of CDK4/CDK6 ,
AntiviralInhibition of HBV
AntitubercularInhibition of Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in the treatment of diseases .

Biological Activity

4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- (C8H12N2OS) is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl-, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- includes a pyrimidinone ring with a methylthio group at the 2-position and a propyl group at the 5-position. Its unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 4(3H)-Pyrimidinone have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
  • Mechanism of Action : Many pyrimidine derivatives exhibit their anticancer effects by inhibiting specific protein kinases involved in cell proliferation. For example, compounds that target cyclin-dependent kinases (CDKs) have shown promising results in reducing tumor growth.

Table 1 summarizes the IC50 values for selected pyrimidine derivatives in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.09
Compound BA5490.03
Compound CHCT-1160.12

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented. Studies indicate that 4(3H)-Pyrimidinone, along with other related compounds, can exhibit significant antibacterial and antifungal activities:

  • Bacterial Strains Tested : E. coli, S. aureus, K. pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrimidines have shown MIC values as low as 0.0018 µM against certain Gram-positive bacteria.

Table 2 presents the antimicrobial efficacy of selected compounds:

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli0.0252
Compound ES. aureus0.0029

Anti-inflammatory Activity

Research has also indicated that some pyrimidine derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by inflammation.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Sabita et al. evaluated a series of pyrimidine-pyrazine compounds against multiple cancer cell lines, revealing that certain derivatives exhibited greater cytotoxicity than established chemotherapeutics like etoposide .
  • Antimicrobial Screening : Almakhzoum and Almaqtari reported significant antibacterial activity of synthesized pyrimidine derivatives against various bacterial strains, highlighting their potential as novel antimicrobial agents .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

XZSBYOPGQZIWKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(NC1=O)SC

Origin of Product

United States

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